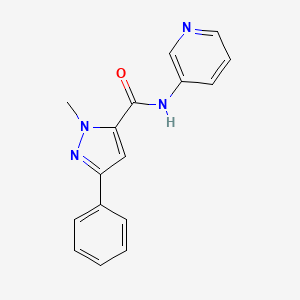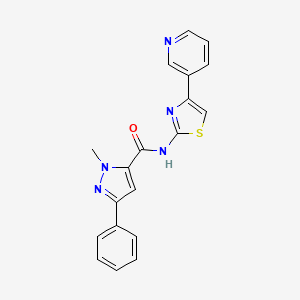![molecular formula C23H31N7O B10992327 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}acetamide](/img/structure/B10992327.png)
2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}acetamide is a complex organic compound that features both a tetrazole and a pyrazole moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids . The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}acetamide involves multiple steps:
Formation of Tetrazole Moiety: Tetrazoles can be synthesized using triethyl orthoformate and sodium azide, alcohols and aldehydes, or isocyanides.
Cyclohexyl Derivative Synthesis: The cyclohexyl group can be introduced through various organic reactions, including cycloaddition and substitution reactions.
Pyrazole Derivative Synthesis: Pyrazoles are typically synthesized through the reaction of hydrazines with 1,3-diketones.
Chemical Reactions Analysis
2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}acetamide undergoes various chemical reactions:
Scientific Research Applications
2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}acetamide can be compared with other similar compounds:
Properties
Molecular Formula |
C23H31N7O |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-[1-(tetrazol-1-ylmethyl)cyclohexyl]-N-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]phenyl]acetamide |
InChI |
InChI=1S/C23H31N7O/c1-17-21(18(2)29(3)26-17)13-19-7-9-20(10-8-19)25-22(31)14-23(11-5-4-6-12-23)15-30-16-24-27-28-30/h7-10,16H,4-6,11-15H2,1-3H3,(H,25,31) |
InChI Key |
JKXSBWUHYOTBJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC2=CC=C(C=C2)NC(=O)CC3(CCCCC3)CN4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B10992244.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide](/img/structure/B10992250.png)
![Dimethyl (2S)-2-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate](/img/structure/B10992262.png)
![N-(4-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide](/img/structure/B10992281.png)
![N-[4-(propan-2-yl)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10992285.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]propanamide](/img/structure/B10992290.png)
![N-{4-[(4-benzylpiperidin-1-yl)carbonyl]phenyl}morpholine-4-carboxamide](/img/structure/B10992292.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B10992294.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10992295.png)
![1'-ethyl-3',5'-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H,1'H-3,4'-bipyrazole-5-carboxamide](/img/structure/B10992302.png)


![4-[(4-benzylpiperidin-1-yl)carbonyl]-1-(4-fluoro-1H-indazol-3-yl)pyrrolidin-2-one](/img/structure/B10992326.png)
![N-(2-oxo-2-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}ethyl)pyrazine-2-carboxamide](/img/structure/B10992333.png)
